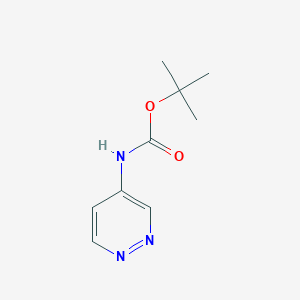

4-(Boc-amino)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyridazin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOLUQJHKOJULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438888 | |

| Record name | 4-(BOC-AMINO)PYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-21-9 | |

| Record name | 4-(BOC-AMINO)PYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Boc Amino Pyridazine Scaffolds

Total Synthesis Approaches to 4-(Boc-amino)pyridazine and Related Structures

The synthesis of this compound is primarily achieved through the protection of commercially available 4-aminopyridazine (B156604). While a "total synthesis" in the classical sense of building the heterocyclic ring system with the protected amino group already in place is not the common approach for this specific compound, the strategies to obtain the 4-aminopyridazine precursor are varied.

Multi-Step Convergent and Divergent Synthetic Strategies

The synthesis of this compound itself is a straightforward linear sequence involving the synthesis of 4-aminopyridazine followed by the introduction of the Boc protecting group. However, the concept of convergent and divergent synthesis is highly relevant to the subsequent use of this compound as a building block for more complex molecules.

Linear Synthesis of this compound:

A common laboratory-scale synthesis of 4-aminopyridazine starts from 3,6-dichloropyridazin-4-amine. Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a base like sodium hydroxide (B78521) effectively removes the chlorine atoms to yield 4-aminopyridazine. chemicalbook.com

Once 4-aminopyridazine is obtained, the Boc group is introduced by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). A patented method for the Boc protection of aminopyridines, which is applicable here, utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane. This method is reported to provide high yields and selectivity. google.com

Divergent Synthesis from this compound:

The true synthetic utility of this compound is realized in divergent synthetic strategies. From this central building block, a variety of derivatives can be prepared by functionalizing either the pyridazine (B1198779) ring or the Boc-protected amino group, leading to a library of compounds with diverse functionalities.

Development of Novel Reagents and Catalytic Systems for Boc-Amine Formation

The tert-butoxycarbonylation of amines is a fundamental transformation in organic synthesis. While the use of (Boc)₂O with a base is standard, research has focused on developing more efficient and milder catalytic systems. For the analogous 4-aminopyridine (B3432731), methods involving catalysts have been explored to improve yields and simplify procedures.

A Chinese patent describes a method for the Boc protection of aminopyridines using EDCI and HOBT as activating agents in the presence of an organic base. This system allows the reaction to proceed at room temperature with high yields, typically between 80-90%. google.com

| Amine Substrate | Reagents | Solvent | Yield (%) | Reference |

| 4-aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 90 | CN102936220A google.com |

| 3-aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 85 | CN102936220A google.com |

Derivatization and Functionalization Reactions of the Pyridazine Core

The pyridazine ring is known to be electron-deficient, which influences its reactivity towards various reagents. The presence of the electron-donating Boc-amino group can modulate this reactivity, although specific studies on this compound are limited.

Regioselective Substitutions on the Pyridazine Ring System

Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two adjacent nitrogen atoms. The HOMO of pyridazine is not a π orbital, which rationalizes its low reactivity towards electrophiles. researchgate.net Therefore, activating the ring, for instance, through N-oxidation, is often a prerequisite for successful substitution. For example, the nitration of 3,4-dimethylpyridazine (B1338499) has been achieved after N-oxidation. nih.gov

For this compound, the Boc-amino group is an activating, ortho-, para-directing group. However, given the inherent low reactivity of the pyridazine ring, electrophilic substitution would still be challenging. The expected sites of substitution would be the positions ortho and para to the amino group, which are positions 3 and 5, and position 6 respectively. Due to the electronic nature of the pyridazine ring, these positions are still relatively electron-poor.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridazine derivatives, especially when a good leaving group is present. While this compound does not possess an inherent leaving group, it could be introduced in a separate synthetic step, for example, through halogenation.

Chemical Transformations at the Boc-Protected Amino Moiety

The Boc-protected amino group in this compound can undergo several transformations, with N-alkylation being a key reaction for introducing further diversity.

A study on the N-alkylation of the analogous N-Boc-4-aminopyridine demonstrated the use of an electrogenerated acetonitrile (B52724) anion as a strong base to deprotonate the Boc-protected amine, followed by reaction with an alkyl halide. nih.govresearchgate.net This method provides high yields of the N-alkylated product under mild conditions. nih.govresearchgate.net Subsequent deprotection of the Boc group affords the mono-N-alkylated 4-aminopyridine. This methodology could likely be extended to this compound.

| Alkyl Halide | Product Yield (%) | Reference |

| Octyl bromide | >95 | nih.govresearchgate.net |

| 3-Phenylpropyl bromide | 85 | nih.govresearchgate.net |

| 4-Fluorobenzyl chloride | 85 | nih.govresearchgate.net |

| 4-Chlorobenzyl bromide | 95 | nih.govresearchgate.net |

The primary function of the Boc group is protection, and its removal (deprotection) to liberate the free amine is a crucial step in many synthetic sequences. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).

Formation of Annulated and Fused Pyridazine Heterocyclic Systems

4-Aminopyridazine derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which often exhibit interesting biological properties. While specific examples starting from this compound are not prevalent in the literature, general strategies using other aminopyridazines can be considered.

One approach involves the condensation of aminopyridazines with bifunctional reagents to construct a new ring. For instance, 3-aminopyridazine (B1208633) derivatives react with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to form pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org The amino group of the pyridazine acts as a nucleophile in a condensation reaction, leading to the formation of the fused pyrimidone ring. A similar strategy could potentially be employed with 4-aminopyridazine (obtained after deprotection of this compound) to access isomeric fused systems.

Another strategy for forming fused rings is through cyclization reactions involving substituents on the pyridazine core. For example, the synthesis of pyrido[3,4-c]pyridazines has been achieved from 4-propenyl-3-aminopyridines through a diazotization/cyclization sequence. mdpi.com This suggests that if a suitable functional group can be introduced onto the pyridazine ring of this compound, subsequent intramolecular cyclization could lead to annulated structures.

Synthesis of Pyrrolo[1,2-b]pyridazine (B13699388) Derivatives

The pyrrolo[1,2-b]pyridazine core is a significant N-bridgehead aromatic heterocycle with diverse biological activities. thsci.comresearchgate.net While direct synthesis from this compound is not extensively documented, a notable approach involves the use of a Boc-protected 1-aminopyrrole (B1266607) derivative, which undergoes condensation and cyclization to form the fused ring system.

One developed synthetic route utilizes a BOC-protected 1-aminopyrrole derivative and α,β-unsaturated ketones to access pyrrolo[1,2-b]pyridazine structures. beilstein-journals.orgnih.gov The reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate, followed by condensation of the resulting carbamate (B1207046) with a chalcone, provides a novel pathway to these derivatives. beilstein-journals.org This multi-step process highlights the utility of the Boc-protecting group in facilitating the construction of complex heterocyclic frameworks. Although initially expected to yield one isomer, the final structure was confirmed as 4,7-bis-(4-fluoro-phenyl)-5-isopropyl-2,6-diphenyl-3,4-dihydropyrrolo[1,2-b]pyridazine. nih.gov

Alternative methods for synthesizing the pyrrolo[1,2-b]pyridazine skeleton include 1,3-dipolar cycloaddition reactions. mdpi.com For instance, new derivatives were obtained through reactions between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate. mdpi.com

Table 1: Example of Pyrrolo[1,2-b]pyridazine Synthesis via a Boc-Protected Intermediate

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide, Tertiary butyl carbazate | i) p-TSA, toluene/cyclohexane, reflux | [2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-carbamic acid tert-butyl ester | beilstein-journals.org |

Construction of Triazolo[4,5-e]beilstein-journals.orgthsci.comthiazepine and Related Fused Rings

The synthesis of fused triazolo-thiazepine systems represents an area of interest in medicinal chemistry. The direct construction of a triazolo[4,5-e] beilstein-journals.orgthsci.comthiazepine ring system from a this compound precursor is not prominently described in the literature. However, analogous synthetic strategies starting from different Boc-protected heterocyclic cores have been established.

For example, a novel thsci.combeilstein-journals.orgnih.govtriazolo[4,5-e] beilstein-journals.orgenamine.netthiazepine system was synthesized starting from 4-(N-Boc-amino)-1Н-1,2,3-triazolecarbothioamides. enamine.net This process involves the reaction of the Boc-protected triazole with n-BuLi and alkyl isothiocyanates, followed by reaction with ethyl bromoacetate (B1195939) and subsequent intramolecular cyclocondensation. enamine.net This demonstrates a viable, albeit different, pathway where a Boc-protected amino heterocycle is functionalized and then cyclized to form a complex fused system.

Other related fused systems include thsci.combeilstein-journals.orgenamine.nettriazolo[1,5-b] thsci.combeilstein-journals.orgenamine.netmdpi.comtetrazines, which have been synthesized via oxidative cyclization of 1,2,4,5-tetrazines bearing amidine fragments. nih.gov Additionally, the synthesis of various 1,2,3-triazolo[4,5-d]pyridazines often involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate, followed by cyclization. mdpi.com

Exploration of Other Fused Polycyclic Pyridazine Architectures

The pyridazine ring is a versatile platform for the construction of a wide array of fused polycyclic systems. organic-chemistry.org Methodologies for creating these architectures are diverse and include cyclization reactions starting from functionalized pyridazines.

Synthetic pathways to pyridopyridazines , for instance, involve strategies such as the Widman-Stoermer cinnoline (B1195905) synthesis, which employs a one-pot diazotisation/cyclization of aminopyridines. mdpi.com Another approach is the reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters to yield pyridazoquinolinones. mdpi.com

Stereochemical Control in Synthetic Pathways for Boc-Protected Aminopyridazines

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceutically active molecules. For Boc-protected aminopyridazines, this involves the development of enantioselective or diastereoselective protocols and the use of chiral starting materials.

Enantioselective and Diastereoselective Synthesis Protocols

While specific protocols for the direct enantioselective synthesis of this compound are not widely reported, methodologies applied to other Boc-protected heterocycles offer significant insight into potential strategies. Biocatalysis, using enzymes or whole cells, is a powerful tool for achieving high enantioselectivity.

For instance, the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine has been successfully accomplished using ketoreductase enzymes (KREDs) and Baker's yeast for the asymmetric reduction of the corresponding prochiral ketone. derpharmachemica.com This approach provides high chiral purity and demonstrates the potential of biocatalysts to create chiral centers in Boc-protected heterocyclic intermediates. derpharmachemica.com

Diastereoselective reactions are also crucial. The synthesis of enantiomerically pure N-Boc-protected aminophosphonates has been achieved through the regioselective opening of a chiral aziridine (B145994) ring with nucleophiles. mdpi.com This strategy, where a pre-existing stereocenter directs the formation of a new one, could be conceptually applied to chiral pyridazine derivatives.

Table 2: Enantioselective Synthesis of a Boc-Protected Heterocyclic Intermediate

| Substrate | Biocatalyst/Enzyme | Product | Chiral Purity | Reference |

|---|---|---|---|---|

| N-1-Boc-3-piperidone | Ketoreductase (KRED 110) | (S)-1-Boc-3-hydroxypiperidine | 100% | derpharmachemica.com |

Utilization of Chiral Building Blocks Incorporating Boc-Amines

An alternative and widely used strategy for introducing chirality is the use of enantiomerically pure building blocks. enamine.net These are molecular fragments that already possess the desired stereochemistry and are incorporated into the final structure.

In the context of pyridazine chemistry, this could involve coupling a chiral amine, protected as a Boc-carbamate, with a pyridazine core or using a chiral pyridazine derivative in a subsequent reaction. The synthesis of chiral molecules containing pyridine (B92270) and pyrimidine (B1678525) units has been developed based on the reaction of enaminones with optically pure carboxamidine derived from commercially available (R)-(−)-myrtenal. researchgate.net This highlights a strategy where a chiral natural product is used as a starting point to build complex, optically active heterocyclic structures.

The development of new drugs increasingly relies on such chiral building blocks to ensure stereospecific interactions with biological targets. enamine.net The synthesis of dipeptidyl chloromethyl ketones from Boc-protected amino acids is another example where chiral building blocks are fundamental to constructing more complex molecules, in this case, leading to pyrazinones. nih.gov These approaches underscore the importance of a "chiral pool" from which complex, stereochemically defined molecules based on the this compound scaffold could be assembled.

Computational Chemistry and Quantum Chemical Analyses of 4 Boc Amino Pyridazine

Density Functional Theory (DFT) Investigations of Molecular Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy.

Molecular Geometry Optimizations and Conformational Preference Analysis

The three-dimensional structure of 4-(Boc-amino)pyridazine is crucial for its chemical behavior. Geometric optimization calculations using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), can determine the most stable conformation. The rotational freedom around the C-N bond connecting the pyridazine (B1198779) ring and the amino group, as well as the C-O and N-C bonds within the Boc group, gives rise to several possible conformers.

Computational studies indicate that the planar conformation, where the Boc group and the pyridazine ring lie in the same plane, is often the most energetically favorable due to delocalization of electrons. However, steric hindrance between the bulky tert-butyl group and the pyridazine ring can lead to non-planar, twisted conformations being close in energy. The relative energies of these conformers determine their population at a given temperature. A representative optimized structure reveals key bond lengths and angles that define the molecule's geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Amide) | ~1.37 Å |

| Bond Length | C=O (Carbonyl) | ~1.23 Å |

| Bond Length | N-C (Pyridazine) | ~1.34 Å |

| Bond Angle | C-N-C (Amide) | ~120° |

Note: These values are theoretical and can vary based on the level of theory and basis set used.

Vibrational Frequency Calculations and Theoretical Spectral Assignments

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific functional groups within the molecule, aiding in the interpretation of experimental spectra.

Key vibrational modes for this compound include the N-H stretching of the amino group, the C=O stretching of the carbonyl in the Boc group, C-N stretching, and various ring stretching and bending modes of the pyridazine core. The theoretical spectrum provides a benchmark for experimental identification and characterization of the compound.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H | ~3400 |

| C-H Stretch | Aromatic/Aliphatic | ~3100-2900 |

| C=O Stretch | Carbonyl (Boc) | ~1750 |

| C-N Stretch | Amide/Ring | ~1300-1400 |

| C-O Stretch | Ester (Boc) | ~1150 |

Note: Calculated frequencies are often scaled by a factor to better match experimental values.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Applications

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is typically localized on the electron-rich pyridazine ring and the amino nitrogen, reflecting the regions most susceptible to electrophilic attack. The LUMO is generally distributed over the pyridazine ring, indicating the likely sites for nucleophilic attack.

Table 3: Calculated FMO Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Note: These values are highly dependent on the computational method and solvent model used.

Electron Excitation Analysis and Time-Dependent DFT (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from occupied to unoccupied orbitals, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of these transitions (e.g., π → π* or n → π*).

The primary electronic transitions in this compound are expected to be π → π* transitions associated with the pyridazine ring and n → π* transitions involving the lone pairs on the nitrogen atoms and the carbonyl oxygen. These calculations are vital for understanding the photophysical properties of the molecule.

Investigation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the Boc group, making them potential sites for hydrogen bonding and coordination with metal ions. The most positive potential (blue) is typically found around the N-H proton, indicating its acidic character.

Chemical Reactivity Descriptors and Global Reactivity Indices

The chemical reactivity of a molecule can be elucidated through a series of descriptors derived from conceptual Density Functional Theory (DFT). These indices provide a quantitative measure of a molecule's propensity to react and the nature of its interactions.

Ionization Potential and Electron Affinity Derivations

The ionization potential (IP) and electron affinity (EA) are fundamental quantum chemical properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. Within the framework of DFT, these can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

A precise calculation for this compound would require dedicated DFT calculations, which are not currently found in the literature.

Characterization of Chemical Hardness, Softness, and Electronegativity

From the ionization potential and electron affinity, several global reactivity indices can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

χ = -μ = (IP + EA) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally indicates greater hardness.

η = (IP - EA) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

S = 1 / η

Without the foundational IP and EA values for this compound, these reactivity descriptors remain undetermined.

Assessment of Electrophilicity Index

The global electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is a crucial descriptor for predicting the electrophilic nature of a molecule.

ω = μ2 / (2η) = (IP + EA)2 / (4 * (IP - EA))

The calculation of this index for this compound is contingent on the prior determination of its ionization potential and electron affinity.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with large dipole moments, extended π-conjugation, and significant charge transfer characteristics often exhibit notable NLO properties. The investigation of these properties for this compound would involve the calculation of the static dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are typically computed using DFT methods with appropriate basis sets. The magnitude of the first-order hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. However, no such theoretical evaluation for this compound has been reported.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Analysis of Intramolecular Interactions and Charge Delocalization

NBO and QTAIM analyses are powerful computational tools used to gain deeper insights into the electronic structure and bonding within a molecule.

NBO Analysis: This method allows for the study of charge transfer, hyperconjugative interactions, and the delocalization of electron density between occupied and unoccupied orbitals. The stabilization energies (E(2)) associated with these interactions provide quantitative information about their strength. For this compound, NBO analysis would reveal the nature of the interactions between the Boc-amino group and the pyridazine ring, as well as the charge distribution across the molecule.

QTAIM Analysis: This theory, developed by Bader, analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. By examining the properties at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇2ρ(r)), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). A QTAIM study of this compound would provide a detailed map of its intramolecular bonding and non-covalent interactions.

Unfortunately, no published studies have applied these advanced analytical methods to this compound.

While the computational and quantum chemical analysis of this compound is a scientifically valuable endeavor, there is currently a lack of published data to populate the detailed outline requested. The methodologies described herein represent the standard theoretical approaches that would be necessary to generate the desired information. Future research in this area would be instrumental in characterizing this important heterocyclic compound and exploring its potential applications.

Topological Descriptors Including Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The chemical behavior and reactivity of a molecule are fundamentally governed by the distribution of its electrons. Topological analysis of scalar fields related to electron density provides a powerful framework for characterizing chemical bonding and electronic structure. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are two such descriptors that offer a detailed picture of electron localization. researchgate.netamazonaws.com

Electron Localization Function (ELF)

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another descriptor used to visualize and analyze chemical bonding, based on the kinetic-energy density. cdnsciencepub.com LOL provides a clear demarcation of bonding and lone pair regions, often presenting a simpler and more distinct picture than ELF. researchgate.net An analysis of LOL for this compound would identify critical points in its topology that correspond to the locations of localized orbitals. cdnsciencepub.comrsc.org This allows for a detailed classification of the chemical bonds and lone pairs, offering insights into the electronic structure that are complementary to ELF analysis. researchgate.net For instance, the LOL profile would highlight the covalent character of the C-C, C-H, C-N, N-N, and C=O bonds and the spatial arrangement of the non-bonding electrons on the heteroatoms.

Modeling of Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its surrounding environment, particularly in a solution. Solvation models are crucial computational tools for predicting these changes.

Applications of the Integral Equation Formalism-Polarized Continuum Model (IEF-PCM)

The Integral Equation Formalism-Polarized Continuum Model (IEF-PCM) is a widely used and robust implicit solvation model. q-chem.com It simulates the effect of a solvent by representing it as a continuous, polarizable dielectric medium. researchgate.netdergipark.org.tr The solute molecule is placed within a cavity carved out of this dielectric, and the mutual polarization between the solute's charge distribution and the solvent continuum is calculated self-consistently. q-chem.com

For this compound, applying the IEF-PCM model would allow for the theoretical prediction of various properties in different solvents, such as water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO). eurjchem.com This has several important applications:

UV-Vis Spectra Simulation: The model can be combined with Time-Dependent DFT (TD-DFT) to predict how the absorption wavelengths (λmax) and excitation energies of this compound shift upon moving from the gas phase to a solvent (solvatochromism). researchgate.netdergipark.org.tr These calculations help in interpreting experimental UV-Vis spectra recorded in solution.

NMR Chemical Shifts: The IEF-PCM method can be used to calculate the solvent-induced changes in the nuclear magnetic shielding tensors, thereby predicting the ¹H and ¹³C NMR chemical shifts in different media. researchgate.net This aids in the assignment of experimental NMR signals.

Reactivity Descriptors: Solvent effects on global reactivity descriptors like chemical potential, hardness, and electrophilicity can be evaluated. dergipark.org.tr For example, the HOMO-LUMO energy gap, a key indicator of chemical reactivity, often changes in the presence of a solvent, and the IEF-PCM model can quantify this change. researchgate.net

A computational study on this compound would typically present these findings in data tables, comparing the calculated values in the gas phase with those in various solvents.

Advanced Spectroscopic Characterization Techniques for 4 Boc Amino Pyridazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-(Boc-amino)pyridazine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁵N NMR, often augmented by computational modeling, offers deep insights into its chemical environment.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Computations and Experimental Validation

The determination of ¹H, ¹³C, and ¹⁵N NMR chemical shifts is crucial for the structural confirmation of pyridazine (B1198779) derivatives. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting these chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. researchgate.netasrjetsjournal.org

For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, can be employed to optimize the molecular geometry and subsequently compute the NMR chemical shifts in the gas phase or in various solvents using a continuum model like the Polarizable Continuum Model (PCM). iu.edu.sa These theoretical values can then be compared with experimentally obtained spectra for validation.

While specific experimental data for this compound is not extensively published, data from analogous compounds such as 4-(Boc-amino)pyridine can provide valuable comparative insights. researchgate.net For instance, in a computational study of 4-(Boc-amino)pyridine, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP functional and 6-31+G(d,p) basis set. researchgate.net Such studies often show excellent correlation between theoretical and experimental data, allowing for confident assignment of the observed signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridazine and Related Amino-Substituted Heterocycles.

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Pyridazine | H-3/H-6 | 9.21 |

| H-4/H-5 | 7.51 | |

| 4-Aminopyridine (B3432731) | H-2/H-6 | 8.0-8.2 |

| H-3/H-5 | 6.5-6.7 | |

| C-2/C-6 | 149-151 | |

| C-3/C-5 | 108-110 | |

| C-4 | 155-157 | |

| 4-(Boc-amino)pyridine (Calculated) | Aromatic CH | 7.0-8.5 |

| Boc CH₃ | ~1.5 | |

| Aromatic C | 110-155 | |

| Boc C=O | ~153 | |

| Boc C(CH₃)₃ | ~80 |

Note: The data for pyridazine and 4-aminopyridine are experimental values, while those for 4-(Boc-amino)pyridine are based on computational studies. The expected shifts for this compound would be influenced by the second nitrogen in the pyridazine ring.

Application of Two-Dimensional NMR Correlation Spectroscopy for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.

COSY: This experiment reveals proton-proton couplings, which in the case of this compound, would confirm the connectivity of the protons on the pyridazine ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the known proton assignments.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the position of the Boc-amino substituent on the pyridazine ring by observing correlations between the NH proton and the carbons of the ring.

The application of these 2D NMR methods has been demonstrated for a variety of pyridazine derivatives, providing a robust framework for the structural elucidation of this compound. nih.gov

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Interpretation of Experimental Vibrational Spectra

The experimental FT-IR and FT-Raman spectra of this compound would exhibit characteristic vibrational modes. Key expected vibrations include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the carbamate (B1207046) group.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the Boc group would be observed in the 2850-3000 cm⁻¹ region.

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

C=N and C=C stretching: Vibrations associated with the pyridazine ring are expected in the 1400-1650 cm⁻¹ range.

C-N stretching: These vibrations would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Raman spectroscopy would complement the FT-IR data, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridazine ring are often more prominent in the Raman spectrum.

Computational Vibrational Analysis and Potential Energy Distribution (PED)

To gain a deeper understanding of the vibrational modes, computational analysis is often performed. Using DFT methods, the harmonic vibrational frequencies can be calculated. nih.gov These calculated frequencies are often scaled to better match the experimental values.

A Potential Energy Distribution (PED) analysis can be carried out to provide a detailed description of each vibrational mode in terms of the contributions from individual internal coordinates (bond stretching, angle bending, etc.). This allows for a more precise and reliable assignment of the observed vibrational bands. iu.edu.sa

Table 2: Expected Vibrational Frequencies and Assignments for this compound.

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3300 | ν(N-H) | N-H stretching |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~2980-2850 | ν(C-H) | Aliphatic C-H stretching (Boc) |

| ~1725 | ν(C=O) | Carbonyl stretching (Boc) |

| ~1620 | δ(N-H) | N-H bending |

| ~1580 | ν(C=C), ν(C=N) | Ring stretching |

| ~1450 | δ(CH₃) | Asymmetric CH₃ bending (Boc) |

| ~1370 | δ(CH₃) | Symmetric CH₃ bending (Boc) |

| ~1250 | ν(C-O) | C-O stretching (Boc) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds, the most common transitions are π → π* and n → π*.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to these transitions. The pyridazine ring itself has π → π* and n → π* transitions. The amino substituent, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridazine.

Computational methods, specifically Time-Dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra. researchgate.net These calculations can provide information on the wavelengths of maximum absorption (λ_max), the oscillator strengths, and the nature of the electronic transitions involved (e.g., HOMO → LUMO). For the related 4-(Boc-amino)pyridine, TD-DFT calculations have been used to investigate its electronic properties, including HOMO-LUMO energies and absorption wavelengths. researchgate.net Similar computational approaches would be highly valuable for interpreting the electronic spectrum of this compound.

Table 3: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| 4-(Boc-amino)pyridine |

| Pyridazine |

Determination of Absorption Wavelengths and Excitation Energies

Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to predict the absorption wavelengths (λmax) and corresponding excitation energies. These studies indicate that the principal electronic transitions for such compounds are typically of a π → π* nature, localized on the aromatic ring. The presence of the Boc-amino group can influence the energy of these transitions through its electron-donating character.

A summary of calculated absorption wavelengths and excitation energies for a representative Boc-protected aminopyridine analogue is presented in the table below. These values are typically calculated in both the gas phase and in various solvents to simulate experimental conditions.

| Computational Method | Solvent | Calculated λmax (nm) | Excitation Energy (eV) |

|---|---|---|---|

| TD-DFT/B3LYP | Gas Phase | 260 | 4.77 |

| TD-DFT/B3LYP | Methanol | 265 | 4.68 |

| TD-DFT/CAM-B3LYP | Gas Phase | 255 | 4.86 |

| TD-DFT/CAM-B3LYP | Methanol | 259 | 4.79 |

Note: The data presented is based on computational studies of 4-(Boc-amino)pyridine, a structural analogue of this compound.

Investigation of Chromophoric Properties in Diverse Solvents

The chromophoric properties of a molecule, specifically how its absorption spectrum changes with the polarity of the solvent, is known as solvatochromism. This phenomenon provides information about the electronic ground and excited states of a molecule. For pyridazine derivatives, studies have shown that they can exhibit significant solvatochromic shifts, indicating a change in the dipole moment upon electronic excitation nih.gov.

In the case of this compound and its analogues, the lone pair of electrons on the amino nitrogen and the nitrogen atoms of the pyridazine ring can interact differently with solvents of varying polarities. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum.

A systematic study of the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities would be expected to reveal either a bathochromic (red) or hypsochromic (blue) shift. A bathochromic shift would suggest that the excited state is more polar than the ground state, while a hypsochromic shift would indicate the opposite. This information is crucial for applications where the compound might be used in different environments, such as in biological assays or as a component in functional materials. While specific experimental data for this compound is sparse, the general behavior of related heterocyclic compounds suggests that such solvatochromic effects are to be expected.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. Although a crystal structure for this compound has not been reported in the reviewed literature, the analysis of a closely related analogue, tert-butyl N-(4-methyl-2-pyridyl)-carbamate, provides a clear understanding of the expected solid-state conformation and intermolecular interactions.

The crystal structure of this analogue reveals key features that are likely to be present in this compound. The Boc-amino group adopts a planar geometry, and there is often a degree of torsion between the plane of the carbamate and the aromatic ring. The solid-state packing is typically governed by intermolecular hydrogen bonds, with the N-H group of the carbamate acting as a hydrogen bond donor and the nitrogen atoms of the pyridazine or pyridine (B92270) ring acting as acceptors. These interactions lead to the formation of supramolecular assemblies, such as dimers or chains.

Below is a table summarizing key crystallographic data and bond lengths for the analogue, tert-butyl N-(4-methyl-2-pyridyl)-carbamate.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C-N (carbamate) Bond Length | ~1.37 Å |

| C=O (carbamate) Bond Length | ~1.22 Å |

| N-H···N Hydrogen Bond Length | ~2.9 Å |

Note: The data is for the analogue tert-butyl N-(4-methyl-2-pyridyl)-carbamate and provides an expected range for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its elemental composition. For a compound like this compound, with a molecular formula of C9H13N3O2, HRMS provides a critical confirmation of its identity and purity.

In HRMS, the mass of a molecule is measured with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas. The technique is particularly useful in organic synthesis to confirm the successful formation of the target product.

For this compound, the expected monoisotopic mass is 195.1008 Da. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass. The data is typically reported as the measured m/z (mass-to-charge ratio) and the difference between the theoretical and experimental mass in ppm.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H13N3O2 |

| Theoretical Monoisotopic Mass | 195.1008 Da |

| Expected Ion (e.g., [M+H]+) | 196.1086 Da |

| Typical Mass Accuracy | < 5 ppm |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing the characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) from the parent ion.

Medicinal Chemistry and Biological Activity Investigations of 4 Boc Amino Pyridazine Derivatives

Design Principles for Developing Biologically Active Pyridazine (B1198779) Analogues

The design of novel, biologically active molecules based on the 4-(Boc-amino)pyridazine scaffold is guided by established medicinal chemistry principles. These strategies aim to optimize the pharmacological properties of lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR exploration involves the systematic introduction of various substituents on the pyridazine ring and the subsequent evaluation of their impact on a specific biological target.

While specific, comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles from broader pyridazine chemistry can be extrapolated. For instance, in the development of various kinase inhibitors, the substitution pattern on the pyridazine ring has been shown to be critical for activity. Modifications can influence the molecule's ability to fit into the ATP-binding pocket of a kinase and form key interactions.

Lead optimization is a crucial phase in drug discovery that follows the identification of a "hit" compound from initial screening. This process involves iterative chemical modifications to improve the compound's properties. For a hypothetical lead compound derived from this compound, optimization strategies would likely involve:

Modification of the Pyridazine Core: Introducing small alkyl groups, halogens, or other functional groups at available positions on the pyridazine ring to probe for additional binding interactions and to modulate electronic properties.

Deprotection and Derivatization of the Amino Group: Removal of the Boc group to liberate the 4-amino functionality, which can then be acylated, alkylated, or incorporated into various heterocyclic systems to explore new chemical space and potential interactions with the biological target.

Bioisosteric Replacements and Scaffold Hopping Approaches in Drug Design

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original spatial arrangement of key functional groups responsible for biological activity. In the context of this compound, a research program might explore replacing the pyridazine ring with other diazine isomers like pyrimidine (B1678525) or pyrazine (B50134), or even with bicyclic systems, to discover novel intellectual property and potentially improved drug-like properties.

Molecular Docking and Receptor-Ligand Interaction Studies

Computational methods, particularly molecular docking, play a vital role in modern drug discovery by providing insights into the potential binding of small molecules to their biological targets.

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking simulations can be employed to predict how derivatives of this compound might bind to the active site of a target protein, such as an enzyme or a receptor. These simulations generate various possible binding poses and score them based on predicted binding affinities. This information is invaluable for prioritizing compounds for synthesis and biological testing. For instance, docking studies could reveal that a particular substituent on the pyridazine ring of a derivative fits snugly into a hydrophobic pocket of the target protein, thereby suggesting a favorable interaction.

Analysis of Ligand-Protein Interaction Dynamics (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

Beyond predicting binding poses, molecular docking and subsequent molecular dynamics simulations can provide a detailed analysis of the specific non-covalent interactions that stabilize the ligand-protein complex. For derivatives of this compound, key interactions could include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the amino group (after Boc deprotection) can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in the active site.

π-Stacking: The aromatic pyridazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: Alkyl or aryl substituents introduced onto the pyridazine scaffold can form favorable hydrophobic interactions with nonpolar regions of the binding site.

A hypothetical docking study of a 4-aminopyridazine (B156604) derivative into a kinase active site might show the pyridazine nitrogen atoms forming hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Enzyme Inhibition and Receptor Modulation Studies

The ultimate goal of designing and synthesizing novel this compound derivatives is to identify compounds with potent and selective biological activity. This is determined through in vitro assays that measure their ability to inhibit enzymes or modulate the function of receptors.

Published research specifically detailing the enzyme inhibition or receptor modulation of a broad series of derivatives from this compound is limited. However, the pyridazine scaffold is present in compounds targeting a wide range of enzymes and receptors. For example, various pyridazine derivatives have been investigated as inhibitors of kinases, phosphodiesterases, and monoamine oxidases.

The table below presents hypothetical data for a series of 4-amino-6-substituted-pyridazine derivatives (where the Boc group has been removed and the amino group may be further functionalized) tested against a generic kinase. This illustrates the type of data that would be generated in such a study.

| Compound | R-Group at C6 | Kinase Inhibition (IC50, µM) |

|---|---|---|

| 1a | -H | >100 |

| 1b | -CH3 | 50.2 |

| 1c | -Phenyl | 15.8 |

| 1d | -4-Fluorophenyl | 5.1 |

| 1e | -3-Chlorophenyl | 8.9 |

In this hypothetical example, the data would suggest that substitution at the C6 position is beneficial for activity, with aromatic substituents being preferred over hydrogen or small alkyl groups. Furthermore, the electronic nature of the substituent on the phenyl ring appears to influence potency, with the electron-withdrawing fluorine at the para-position providing the best activity. Such findings would guide the next round of synthesis and optimization.

Development of Kinase Inhibitors (e.g., c-Met, Pim-1, TRK, PKB/Akt)

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for drug discovery. Derivatives of the pyridazine nucleus have been extensively explored as kinase inhibitors.

One area of focus has been the development of inhibitors for c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase implicated in tumor growth and metastasis. A series of pyridazin-3-one derivatives substituted with morpholino-pyrimidine were synthesized and evaluated as c-Met kinase inhibitors. nih.gov Several of these compounds demonstrated potent enzymatic and cell-based activities against the Hs746T human gastric cancer cell line. nih.gov

Furthermore, researchers have successfully designed and synthesized triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1 kinases, both of which are crucial targets in cancer therapy. nih.gov In a particular study, compound 4g from this series showed potent inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively. nih.gov This compound also exhibited strong antiproliferative effects across a panel of 60 cancer cell lines. nih.gov

While direct derivatization of this compound for Tropomyosin receptor kinase (TRK) or Protein Kinase B (PKB/Akt) inhibition is not extensively documented in the provided results, the broader class of nitrogen-containing heterocycles is well-represented in kinase inhibitor literature. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and selective inhibitors of PKB/Akt. nih.gov This highlights the potential for appropriately substituted pyridazine derivatives to also target these kinases.

Research into Proteasome Inhibitors (e.g., Trypanosoma cruzi Proteasome)

The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition has emerged as a valid therapeutic strategy for certain cancers and infectious diseases. Notably, derivatives of a pyridazinone core have been investigated as inhibitors of the Trypanosoma cruzi proteasome, the causative agent of Chagas disease. nih.govnih.gov

In a structure-guided design effort, a library of compounds was screened against the T. cruzi proteasome, leading to the identification of a potent and selective pyridazinone hit. nih.gov Optimization of this series, guided by a cryo-electron microscopy co-structure of the proteasome with a key inhibitor, led to the development of compounds with improved properties. nih.govnih.gov For example, the addition of a fluorine atom to the central phenyl ring of a lead compound resulted in a greater than 0.5 log unit increase in potency against the target. nih.gov These efforts aimed to identify compounds with a suitable balance of potency, selectivity against the human proteasome, and favorable pharmacokinetic properties for in vivo studies. nih.govnih.gov

Investigation of G-Protein Coupled Receptor (GPCR) Agonist/Antagonist Activity (e.g., GPR88)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern medicines. The orphan receptor GPR88, which is highly expressed in the striatum region of the brain, has been identified as a promising therapeutic target for neurological and psychiatric disorders. nih.govescholarship.org

Modulators of GPR88 are predicted to have therapeutic utility in conditions such as psychosis, cognitive deficits in schizophrenia, Parkinson's disease, and addiction. google.com Research has revealed that GPR88 can inhibit the signaling of other GPCRs, including opioid receptors, suggesting a complex modulatory role in the brain. elifesciences.org While the direct linkage of this compound derivatives to GPR88 modulation is not explicitly detailed, the broader class of pyridazine-containing compounds has been explored for GPCR activity. For example, pyrrolo-pyridazine derivatives have been developed as positive allosteric modulators of the Muscarinic M1 receptor, another GPCR target for cognitive disorders. nih.gov This indicates the suitability of the pyridazine scaffold for interaction with GPCR binding sites.

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro evaluation of novel compounds is a cornerstone of drug discovery, providing crucial information on their biological effects at a cellular level.

Evaluation of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of the pyridazine scaffold have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.

For instance, a series of triazolo[4,3-b]pyridazine derivatives were screened for their cytotoxic effects on 60 cancer cell lines. nih.gov Compounds 4a and 4g from this series showed strong antiproliferative activity, with mean growth inhibition percentages of 29.08% and 55.84%, respectively. nih.gov In another study, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , exhibited remarkable cytotoxicity against A549 (lung cancer), HCT-116 (colorectal carcinoma), and HEPG2 (liver carcinoma) cell lines, with the highest activity observed against A549 cells. nih.gov

The table below summarizes the antiproliferative activity of selected pyridazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value |

| 4g (triazolo[4,3-b]pyridazine) | 60 cell line panel | Mean GI% | 55.84% |

| 4a (triazolo[4,3-b]pyridazine) | 60 cell line panel | Mean GI% | 29.08% |

| PPD-1 (pyrazolo[3,4-d]pyridazine) | A549 (Lung) | Cytotoxicity | High |

| PPD-1 (pyrazolo[3,4-d]pyridazine) | HCT-116 (Colorectal) | Cytotoxicity | High |

| PPD-1 (pyrazolo[3,4-d]pyridazine) | HEPG2 (Liver) | Cytotoxicity | High |

| 10 (pyridazin-3-one) | Hs746T (Gastric) | Anti-proliferative | Good |

| 12a (pyridazin-3-one) | Hs746T (Gastric) | Anti-proliferative | Excellent |

| 14a (pyridazin-3-one) | Hs746T (Gastric) | Anti-proliferative | Excellent |

Cell Cycle Analysis and Apoptosis Induction Mechanisms in Cellular Models

Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial. Many anticancer agents function by inducing cell cycle arrest and/or apoptosis (programmed cell death).

The pyrazolo[3,4-d]pyridazine derivative PPD-1 was shown to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov Flow cytometry analysis revealed a significant increase in the apoptotic cell population in PPD-1 treated cells (10.06%) compared to untreated cells (0.57%). nih.gov The mechanism of apoptosis induction was linked to the disruption of the Bcl-2/BAX balance, suggesting the involvement of the intrinsic mitochondrial pathway. nih.gov

Similarly, the dual c-Met/Pim-1 inhibitor 4g was found to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov This compound also accelerated the process of apoptosis by 29.61-fold compared to the control. nih.gov Mechanistic studies showed that 4g increased the level of caspase-9 and decreased the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway. nih.gov

Assessment of Antimicrobial, Antifungal, and Antiprotozoal Efficacy

The pyridazine ring is a common feature in compounds with a broad spectrum of antimicrobial activity. Various studies have demonstrated the efficacy of pyridazine derivatives against bacteria, fungi, and protozoa.

In one study, a series of pyridazinone derivatives were synthesized and screened for their antibacterial activities against strains such as S. aureus (MRSA), E. coli, A. baumannii, P. aeruginosa, and S. typhimurium. mdpi.com Compounds 7 and 13 from this series were particularly potent, with MIC values ranging from 3.74 to 8.92 µM against S. aureus (MRSA), P. aeruginosa, and A. baumannii. mdpi.com Other research has also highlighted the antimicrobial and antifungal properties of new pyridazinium compounds, noting that different structural isomers and saturation levels can influence both the potency and selectivity of the compounds against various microbial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. nih.gov

As mentioned previously, pyridazinone derivatives have been identified as potent inhibitors of the Trypanosoma cruzi proteasome, demonstrating significant antiprotozoal activity. nih.gov A lead compound from a repurposed antileishmanial series showed potent inhibition of the T. cruzi proteasome and activity in an intracellular T. cruzi assay with a pEC50 of 6.9. nih.gov

The table below summarizes the antimicrobial activity of representative pyridazine derivatives.

| Compound Class | Organism | Activity |

| Pyridazinone derivatives (7, 13) | S. aureus (MRSA) | MIC = 3.74–8.92 µM |

| Pyridazinone derivatives (7, 13) | P. aeruginosa | MIC = 3.74–8.92 µM |

| Pyridazinone derivatives (7, 13) | A. baumannii | MIC = 3.74–8.92 µM |

| Pyridazinium compounds | Staphylococcus aureus | Active |

| Pyridazinium compounds | Bacillus subtilis | Active |

| Pyridazinium compounds | Pseudomonas aeruginosa | Active |

| Pyridazinium compounds | Candida albicans | Active |

| Pyridazinone derivative (4) | Trypanosoma cruzi | pEC50 = 6.9 |

Investigational Applications in Preclinical Disease Models

The this compound scaffold, and more broadly its deprotected form, 4-aminopyridazine, serves as a crucial pharmacophore in the development of novel therapeutic agents. Derivatives built upon this core structure have been the subject of extensive preclinical investigation across a range of disease models, demonstrating significant potential in neurodegenerative disorders, oncology, and parasitic diseases. The versatility of the pyridazine ring allows for structural modifications that can fine-tune biological activity and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Derivatives of 4-aminopyridine (B3432731), the active form of this compound, have been prominently investigated for their therapeutic potential in neurodegenerative diseases characterized by demyelination and impaired neuronal conduction, such as Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS). The primary mechanism of action for these compounds is the blockade of voltage-gated potassium channels. In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which can impair the propagation of action potentials and lead to conduction failure. By blocking these channels, 4-aminopyridine and its analogues can restore axonal conduction, thereby improving neurological function.

In preclinical models of MS, 4-aminopyridine has been shown to improve motor function. Clinical studies have further demonstrated that prolonged-release formulations can enhance walking ability in patients. For ALS, research using motor neurons derived from patient-induced pluripotent stem cells (iPSCs) has shown that these neurons exhibit hypoexcitability. Treatment with 4-aminopyridine was found to restore ion-channel imbalances and increase neuronal activity levels. Furthermore, computational studies on novel pyridazine derivatives have suggested their potential as multi-target ligands for Alzheimer's disease, another major neurodegenerative disorder, by simultaneously inhibiting acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.

| Compound/Derivative Class | Disease Model | Key Preclinical Findings |

| 4-Aminopyridine (4-AP) | Multiple Sclerosis (MS) | Improved motor and visual signs in animal models and human trials. rsc.orgnih.gov |

| 4-Aminopyridine (4-AP) | Amyotrophic Lateral Sclerosis (ALS) | Restored ion-channel balance and increased activity in hypoexcitable motor neurons derived from patient iPSCs. pensoft.net |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Alzheimer's Disease (AD) | In silico models predicted favorable interactions with key AD-related proteins (AChE and Aβ). nih.gov |

The pyridazine core is a recognized scaffold in the design of anticancer agents due to its ability to mimic other essential biological heterocycles and interact with various enzymatic targets crucial for tumor growth and proliferation. Preclinical studies have explored a range of pyridazine derivatives in various cancer models, including tumor xenografts.

One area of focus has been the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), which are often dysregulated in cancer. For instance, a pyrazolo-pyridazine derivative demonstrated moderate inhibitory activity against both EGFR and CDK-2. nih.gov When formulated as nanoparticles, its inhibitory activity was significantly enhanced. nih.gov

Another study developed a novel pyrimido-pyridazine derivative that was evaluated against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The lead compound, 2b , showed significant antitumor activity in vitro by inducing apoptosis and arresting the cell cycle in the S-phase. nih.gov In an in vivo lymphoma-bearing mouse model, this compound significantly reduced tumor growth and increased the lifespan of the animals, highlighting its potential for further development. nih.gov These studies underscore the potential of pyridazine derivatives as potent anticancer agents, with demonstrated efficacy in preclinical tumor models.

| Derivative Class | Cancer Model | Target(s) | Key Preclinical Findings |

| Pyrazolo-pyridazine | HepG-2, HCT-116, MCF-7 (in vitro) | EGFR, CDK-2 | Showed promising cytotoxic activity and inhibitory action against target enzymes, enhanced by nano-formulation. nih.gov |

| Pyrimido-pyridazine | MDA-MB-231 (in vitro), Lymphoma (in vivo mouse model) | Tyrosine-protein kinases | Induced apoptosis and cell cycle arrest in vitro; reduced tumor growth and increased lifespan in vivo. nih.gov |

Derivatives based on the 4-aminopyridyl structure have emerged as a promising new class of agents for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi. nih.gov A key drug target in this parasite is the enzyme sterol 14α-demethylase (CYP51), which is essential for the synthesis of sterols required for the parasite's cell membrane.

Through structure-based drug design, a series of 4-aminopyridyl-based inhibitors targeting T. cruzi CYP51 (TcCYP51) have been developed. Optimization of an initial hit compound led to potent leads with low nanomolar binding affinity to TcCYP51 and significant activity against the intracellular amastigote form of the parasite cultured in human cells. semanticscholar.org

Selected lead compounds were advanced to in vivo studies using mouse models of Chagas disease. In both acute and chronic infection models, oral administration of these compounds drastically reduced parasitemia and increased the survival of the infected mice. nih.gov Furthermore, the treatment prevented parasite-induced heart and liver damage. While the compounds did not achieve sterile cure (parasites could be detected after immunosuppression), the profound suppression of parasitemia and the resulting reduction in cardiac inflammation represent a significant therapeutic advancement over existing treatments like benznidazole. nih.gov

| Compound Class | Disease Model | Target | Key Preclinical Findings |

| 4-aminopyridyl-based inhibitors | T. cruzi infected mice (acute and chronic models) | T. cruzi CYP51 | Drastically reduced parasitemia, increased survival, and prevented heart and liver injury. nih.gov |

| Optimized 4-aminopyridyl derivatives | T. cruzi amastigotes in human myoblasts (in vitro) | T. cruzi CYP51 | Low nanomolar EC50 values, demonstrating high potency against the clinically relevant parasite stage. semanticscholar.org |

Drug-like Properties and Pharmacokinetic Considerations in Advanced Drug Design

Beyond demonstrating biological activity, the successful development of a therapeutic agent requires a favorable pharmacokinetic profile. For derivatives of this compound, significant effort has been dedicated to evaluating and optimizing their drug-like properties to ensure they can be effectively absorbed, distributed to the target site, metabolized at an appropriate rate, and excreted without causing undue toxicity.

The ADME profile of 4-aminopyridine and its derivatives has been characterized through both in vivo animal studies and in silico predictive models. Pharmacokinetic studies of 4-aminopyridine in dogs showed that it has a terminal elimination half-life of approximately 125 minutes and that about 60% of the injected dose is recovered in the urine, indicating significant renal clearance.

More complex derivatives have been designed to improve these properties. For example, in the development of anti-Chagas agents, 4-aminopyridyl-based compounds were optimized to improve their stability in liver microsomes, a key indicator of metabolic stability. semanticscholar.org Many of the optimized compounds showed low inhibition of major human cytochrome P450 enzymes (CYP1A2, 2D6, and 3A4), suggesting a lower risk of drug-drug interactions. semanticscholar.org

In silico ADMET prediction is now a standard component of early-stage drug discovery. For various series of pyridazine derivatives, computational tools have been used to predict properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential toxicity. nih.gov One study on a pyrazolo-pyridazine derivative predicted good oral bioavailability and a low probability of BBB penetration, which is desirable for peripherally acting agents to avoid central nervous system side effects. nih.gov

| Compound/Derivative | Study Type | Key ADME Findings |

| 4-Aminopyridine | In vivo (dogs) | Terminal half-life of ~125 min; 60% excreted in urine. |

| 4-aminopyridyl-based TcCYP51 inhibitors | In vitro | Improved stability in liver microsomes; low inhibition of major human CYP enzymes. semanticscholar.org |

| Pyrazolo-pyridazine | In silico | Predicted good oral bioavailability and low BBB penetration. nih.gov |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one | In silico | Predicted promising oral absorption (96%) and no significant toxicity. nih.gov |

A critical factor for the oral bioavailability of a drug is its ability to permeate the intestinal epithelium. The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal barrier to assess compound permeability and identify substrates of efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (ER), typically >2, indicates that the compound is actively transported out of the cell, which can limit its absorption.

In the development of selective neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-amino-pyridine scaffold (structurally related to 4-aminopyridazine), permeability was a key consideration. A lead compound in this series was evaluated in a Caco-2 bidirectional permeability assay and exhibited a low efflux ratio of 0.8. This favorable result indicated that the compound was not a significant substrate for major efflux pumps, a desirable property for a drug candidate.

Further optimization of this series involved modifying substituents to enhance lipophilicity and, consequently, permeability. For example, replacing a methyl group with a trifluoromethyl (CF3) group on the pyridine (B92270) ring considerably increased the compound's permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), another common in vitro permeability screen. These studies demonstrate a rational approach to modulating the chemical structure of pyridazine-related compounds to achieve optimal permeability characteristics for drug development.

| Compound Class | Assay | Measurement | Finding |

| 2-Aminopyridine-based nNOS inhibitor | Caco-2 bidirectional permeability | Efflux Ratio (ER) | ER = 0.8, indicating low liability as an efflux pump substrate. |

| 4-substituted 2-aminopyridine (B139424) derivatives | PAMPA-BBB | Permeability (Pe) | Substitution with fluorinated alkyl groups (e.g., CF3) significantly increased permeability compared to methyl or hydrogen substituents. |

Studies on Microsomal Intrinsic Clearance

Initial investigations into a series of piperazin-1-ylpyridazines revealed that the lead compound suffered from rapid metabolism when incubated with mouse and human liver microsomes. nih.govrsc.orgresearchgate.net This high clearance presented a significant hurdle for in vivo applications, necessitating a detailed structure-metabolism relationship study to identify and mitigate the metabolic liabilities of the pyridazine scaffold. nih.gov

Through systematic chemical modifications, researchers were able to dramatically improve the in vitro intrinsic clearance. nih.govrsc.org These efforts led to the design of new analogs with significantly enhanced metabolic stability, demonstrating that targeted structural changes can effectively address the issue of rapid microsomal clearance. nih.govrsc.orgresearchgate.net

The following table details the findings from a study on a series of piperazin-1-ylpyridazine derivatives, highlighting the impact of various structural modifications on their half-life (t½) in mouse liver microsomes (MLM) and human liver microsomes (HLM). A longer half-life corresponds to lower intrinsic clearance and improved metabolic stability.

Table 1: In Vitro Microsomal Half-Life of Piperazin-1-ylpyridazine Derivatives

| Compound | R¹ | R² | Ar | MLM t½ (min) | HLM t½ (min) |

|---|---|---|---|---|---|

| 1 | Me | H | Ph | 2 | 3 |

| 7 | Me | H | 4-F-Ph | 26 | - |

| 9 | Me | H | 1,3-thiazol-2-yl | >120 | - |

| 10 | H | H | Ph | 2 | - |

| 12 | Me | H | 2,3-di-Cl-Ph | 113 | 105 |

| 17 | Me | H | Ph (pyrazine core) | <2 | - |

| 20 | Me | Me | Ph | 3 | - |

| 23 | Me | H | pyridin-2-yl | 10 | 11 |

| 25 | Me | H | 1-Me-pyrazol-5-yl | >120 | >120 |

| 29 | Me | H | 1,3-dimethyl-pyrazol-5-yl | 113 | 105 |

Data sourced from MedChemComm, 2017, 8, 1257-1264. nih.gov

Detailed analysis of the structure-metabolism relationships revealed several key insights:

Influence of the Aromatic Group (Ar): Substitution on the pendant aromatic ring significantly impacted metabolic stability. For instance, replacing the unsubstituted phenyl group in compound 1 with a 4-fluorophenyl group (compound 7 ) led to a 13-fold increase in the half-life in mouse liver microsomes. nih.gov An even more substantial improvement was observed when the phenyl ring was replaced with a thiazole (B1198619) (compound 9 ) or a pyrazole (B372694) (compounds 25 and 29 ), resulting in half-lives greater than 120 minutes. nih.gov This suggests that the aromatic ring was a primary site of metabolism, likely through oxidation.

Role of the Pyridazine Core: The pyridazine core itself was identified as a site of metabolic oxidation. nih.govresearchgate.net Metabolite identification studies confirmed the formation of N-oxides on the pyridazine ring. nih.gov Interestingly, replacing the pyridazine ring with a pyrazine (compound 17 ) resulted in an 8-fold decrease in metabolic stability compared to the parent compound, highlighting the favorable metabolic properties of the pyridazine scaffold in this chemical series. nih.gov

Modifications on the Piperazine (B1678402) and Adjacent Groups: Alterations to the piperazine ring and its substituents also influenced clearance. For example, gem-dimethyl substitution on the benzylic position (compound 20 ) did not significantly improve stability compared to the parent compound 1 . nih.gov

These findings underscore the importance of a systematic approach to medicinal chemistry, where iterative design and evaluation of metabolic stability can lead to the identification of drug candidates with optimized pharmacokinetic properties. The successful enhancement of microsomal stability in this series of pyridazine derivatives provides valuable guidance for the future design of metabolically robust molecules based on the this compound scaffold.

Q & A

Q. Table 1: Common Intermediates and Characterization Data

| Intermediate | Key Spectral Data (¹H NMR) | Purity (HPLC) | Reference |

|---|---|---|---|

| 4-Aminopyridazine | δ 6.8–7.2 (pyridazine H), δ 1.4 (Boc CH₃) | ≥95% | |

| Boc-protected derivative | δ 8.1 (NH), δ 1.3 (tert-butyl CH₃) | ≥98% |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Methodological strategies include:

- Dose-response standardization : Use EC₅₀ values (e.g., HCV NS5B inhibitors with EC₅₀ <0.10 µM in cell culture ) as benchmarks.

- Structural benchmarking : Compare activity of derivatives (e.g., ethyl 5-amino-3-phenylpyridazine carboxylate) against parent compounds to isolate substituent effects .

- Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with rigorous experimental designs .

Q. Table 2: Bioactivity Data Comparison

| Derivative | Target (EC₅₀) | Assay System | Reference |